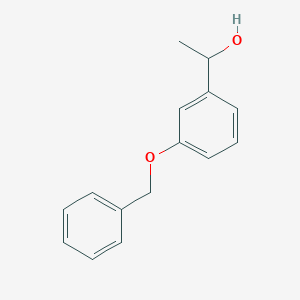

alpha-Methyl-(3-benzyloxy)benzyl alcohol

Description

Significance as a Versatile Chemical Scaffold in Organic Synthesis

The primary significance of alpha-methyl-(3-benzyloxy)benzyl alcohol in organic synthesis lies in its role as a versatile chemical scaffold. Its structure contains multiple reactive sites—the hydroxyl group, the aromatic rings, and the benzylic position—that can be selectively modified. The hydroxyl group can undergo esterification or etherification, and it can be oxidized to a ketone. The benzyloxy group is a common protecting group for phenols, which can be removed under various conditions to reveal a reactive phenol (B47542) functionality.

This compound serves as a key intermediate in the construction of more complex molecules. researchgate.net For instance, benzylic alcohols are precursors in the synthesis of various pharmaceutical agents. researchgate.net The synthesis of chiral benzyl (B1604629) alcohol derivatives is a significant area of research, with methods including asymmetric hydrogenation of ketones and asymmetric C-H oxidation being developed to control stereochemistry. nih.gov The development of methods for the stereodivergent synthesis of benzylic alcohol derivatives highlights the importance of this structural motif in creating specific stereoisomers essential for drug development. nih.gov

Interdisciplinary Relevance in Chemical and Biological Sciences

The applications of this compound and its derivatives extend across multiple scientific disciplines.

Pharmaceutical Development : This compound is noted as a key intermediate in the synthesis of various pharmaceutical agents, with particular potential for those targeting neurological disorders. researchgate.net The structural features of molecules derived from this scaffold may contribute to enhanced drug efficacy and bioavailability. researchgate.net The broader class of chiral benzyl alcohols is a common structural element in many natural products and pharmaceuticals. nih.gov For example, related m-acyloxy-α-[(methylamino)methyl]benzyl alcohols have been synthesized as prodrugs that release the active therapeutic agent, phenylephrine (B352888). google.comnih.gov

Materials Science : As a building block, it allows researchers to develop new compounds with potential applications in materials science. researchgate.net The ability to form esters and ethers makes it a candidate for the synthesis of polymers and other specialized materials. For example, benzyl alcohol itself is used as a solvent for epoxy resin coatings and in the manufacture of various polymers. wikipedia.orgpatsnap.com

Cosmetic Formulations : The compound is incorporated into skincare products, where it is valued for its moisturizing properties that can help improve skin hydration and texture. researchgate.net

Flavor and Fragrance Industry : It is also utilized as a flavoring agent, contributing a pleasant aroma and taste to food products. researchgate.net

Research Trajectory and Evolution of Applications

Research into benzyl alcohol and its derivatives has a long history, initially tied to the dye industry in the 19th century. perfumerflavorist.com The synthesis of benzyl alcohol became crucial for producing solvents and other chemicals. perfumerflavorist.com Over time, the focus has shifted towards more complex and specialized derivatives.

The study of benzylic alcohols has evolved significantly, with early work focusing on basic synthesis and reactions. Modern research emphasizes stereoselective synthesis and late-stage functionalization. For example, significant effort has been dedicated to the development of catalytic asymmetric methods to produce enantioenriched benzyl alcohols. nih.govnih.gov Techniques such as transfer hydrogenation using palladium nanoparticles and C-H oxidation using novel oxidants represent the forefront of synthetic methodology for this class of compounds. researchgate.netacs.org The development of new reagents, like 2-benzyloxy-1-methylpyridinium triflate, allows for the formation of benzyl ethers under mild, neutral conditions, expanding the utility of benzyl alcohol precursors in the synthesis of sensitive and complex molecules. d-nb.info

The continued interest in this compound and related structures is driven by their potential to serve as starting materials for novel compounds with valuable biological and material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTSJUPGQORXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640997 | |

| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320727-36-4 | |

| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Alpha Methyl 3 Benzyloxy Benzyl Alcohol and Its Analogs

Precursor Identification and Strategic Synthetic Pathways

The formation of alpha-methyl-(3-benzyloxy)benzyl alcohol is typically achieved through a sequence of reactions that methodically install the required functional groups. A common and logical approach begins with a precursor that already contains either the ketone or the phenolic hydroxyl group at the correct positions on the phenyl ring.

One prevalent strategy involves:

Benzylation of a Phenolic Precursor : Starting with a compound like 3-hydroxyacetophenone, the first step is the protection of the phenolic hydroxyl group as a benzyl (B1604629) ether. This is a critical transformation that yields the key intermediate, 3-benzyloxyacetophenone.

Modification of the Carbonyl Group : The subsequent step focuses on converting the ketone functionality into the desired secondary alcohol. This is typically accomplished through reduction. The transfer hydrogenation of acetophenone (B1666503) derivatives to form the corresponding α-methylbenzyl alcohol is a well-established transformation. researchgate.net

An alternative multi-step pathway might involve a carbon-carbon bond formation as the key step:

Preparation of a Benzyloxy Aldehyde : This route may start with 3-hydroxybenzaldehyde, which is first benzylated to form 3-benzyloxybenzaldehyde.

Addition of a Methyl Group : A Grignard reaction using a methylating agent, such as methylmagnesium bromide, is then performed on the aldehyde. This reaction adds the methyl group and simultaneously forms the secondary alcohol, yielding the target molecule.

These multi-step sequences are essential as they allow for the controlled and high-yield synthesis of specifically substituted molecules.

The efficient synthesis of this compound and its analogs is highly dependent on the selection of appropriate substituted phenyl intermediates. The structure of the intermediate determines the subsequent chemical steps needed to complete the synthesis. For instance, intermediates containing a ketone or aldehyde group are common starting points for building the secondary alcohol moiety. researchgate.net

The synthesis of structurally related benzylic alcohols often employs various C-C coupling strategies, highlighting the versatility of substituted phenyl derivatives in organic synthesis. organic-chemistry.org For example, the Suzuki-Miyaura cross-coupling reaction between aryl halides and potassium acetoxymethyltrifluoroborate can produce benzylic alcohols in good yields. organic-chemistry.org Another approach involves the nickel-catalyzed reductive coupling of aryl iodides with aldehydes. organic-chemistry.org These methods demonstrate how different functional groups on the phenyl ring (e.g., halides) can be leveraged to construct the desired alcohol framework.

The following table summarizes potential key intermediates and the primary transformation required to synthesize analogs of the target compound.

Interactive Table: Key Phenyl Intermediates and Subsequent Transformations

| Key Intermediate | Required Transformation | Target Functional Group |

| 3-Benzyloxyacetophenone | Ketone Reduction | Secondary Alcohol |

| 3-Benzyloxybenzaldehyde | Grignard Addition (CH₃MgBr) | Secondary Alcohol |

| 3-Benzyloxy-1-iodobenzene | Suzuki-Miyaura Coupling | Benzylic Alcohol |

| 3-Hydroxyacetophenone | Benzylation, then Ketone Reduction | Benzyloxy, Secondary Alcohol |

Key Reaction Mechanisms and Conditions

A critical transformation in the synthesis of this compound is the formation of the benzyl ether from a phenolic hydroxyl group. The choice of benzylation method is crucial and often depends on the stability of other functional groups present in the molecule. orgsyn.org Two of the most prominent methods for this transformation are the Williamson ether synthesis and coupling with benzyl trichloroacetimidate (B1259523). orgsyn.org

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this context, a phenoxide ion. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds via a backside attack by the nucleophile on the electrophilic carbon of the benzyl halide. wikipedia.org For the synthesis of a benzyloxy derivative from a phenolic precursor like 3-hydroxyacetophenone, the reaction is as follows:

Deprotonation : The phenolic hydroxyl group is deprotonated using a base to form a more nucleophilic phenoxide ion.

Nucleophilic Attack : The resulting phenoxide attacks the benzylic carbon of a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide leaving group in a concerted SN2 mechanism. masterorganicchemistry.com

This reaction works best with primary alkyl halides like benzyl chloride, as secondary and tertiary halides tend to undergo elimination reactions, especially in the presence of a strong base. wikipedia.org A variety of bases and solvents can be employed, with the choice impacting reaction efficiency. francis-press.com

Interactive Table: Conditions for Williamson Ether Synthesis

| Base | Solvent | Typical Temperature | Notes |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temp. to 60°C | Strong base, requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Acetone or Acetonitrile | Reflux | A milder base, commonly used for phenols. |

| Sodium Hydroxide (NaOH) | Water/Organic Biphasic | Room Temp. to 100°C | Often used with a phase-transfer catalyst. researchgate.net |

| Potassium Hydroxide (KOH) | Toluene (B28343) | Reflux | Can be used for azeotropic removal of water. d-nb.info |

Benzylation Reactions of Alcohol Moieties

Coupling with Benzyl Trichloroacetimidate Under Acidic Conditions

An important alternative to the Williamson ether synthesis is the use of benzyl trichloroacetimidate for the benzylation of alcohols. rsc.org This method is particularly valuable for substrates that are sensitive to the strongly basic conditions of the Williamson reaction. orgsyn.org The reaction proceeds under mildly acidic conditions, which are often compatible with other acid-labile functional groups like acetals. rsc.orgrsc.org

The process involves activating benzyl trichloroacetimidate with a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH). orgsyn.org The mechanism is as follows:

Activation : The nitrogen atom of the imidate is protonated by the acid catalyst. This makes the trichloroacetamide (B1219227) group an excellent leaving group.

Nucleophilic Attack : The alcohol (or phenol) substrate acts as a nucleophile, attacking the benzylic carbon.

Product Formation : The protonated ether is formed, which then loses a proton to yield the final benzyl ether product and trichloroacetamide as a byproduct. rsc.org

This reaction provides a powerful and mild method for installing benzyl protecting groups in complex organic syntheses. rsc.org

Interactive Table: Catalysts and Conditions for Benzyl Trichloroacetimidate Coupling

| Acid Catalyst | Solvent | Typical Temperature | Notes |

| Trifluoromethanesulfonic Acid (TfOH) | Dichloromethane (DCM) or Cyclohexane | 0°C to Room Temp. | Highly effective, used in catalytic amounts. orgsyn.org |

| Trimethylsilyl triflate (TMSOTf) | Dichloromethane (DCM) | 0°C to Room Temp. | Common Lewis acid catalyst for this transformation. |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (DCM) | 0°C to Room Temp. | Another effective Lewis acid catalyst. |

| No Acid (Thermal Conditions) | Toluene or Trifluorotoluene | 80 - 110°C | Used with pre-activated reagents like 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.orgnih.gov |

Neutral Benzylation with 2-Benzyloxy-1-methylpyridinium Triflate

The protection of alcohol functional groups as benzyl ethers is a cornerstone of organic synthesis. However, traditional methods often require harsh acidic or basic conditions, which can be incompatible with sensitive substrates. A significant advancement in this area is the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT), a neutral organic salt that serves as an effective reagent for benzylation under mild, thermal conditions. beilstein-journals.orgorgsyn.orgnih.gov

This reagent circumvents the need for acidic or basic activators, making it ideal for complex molecules with delicate functional groups. nih.gov The benzylation process can be performed using the pre-formed pyridinium (B92312) salt or by generating it in situ. The in-situ method involves the N-methylation of 2-benzyloxypyridine with methyl triflate in the presence of the alcohol substrate. beilstein-journals.orgd-nb.info This approach is particularly convenient for infrequent use or for rapid screening of benzylation protocols. d-nb.info

The proposed mechanism for the benzyl transfer involves a thermal, SN1-like pathway. orgsyn.org Upon heating, the 2-benzyloxy-1-methylpyridinium triflate ionizes to produce a reactive phenylcarbenium species (an electrophilic benzyl species), which is then trapped by the nucleophilic alcohol to form the corresponding benzyl ether. orgsyn.orgnih.gov The choice of solvent can be crucial, with toluene being suitable for most applications, though trifluorotoluene has been shown to be uniquely effective in certain cases. beilstein-journals.orgd-nb.info

The reaction conditions are generally mild, typically involving heating a mixture of the alcohol, 2-benzyloxypyridine, and a mild base like magnesium oxide (for ether formation) or triethylamine (B128534) (for ester formation) in a suitable solvent. beilstein-journals.orgorganic-chemistry.org This method has been successfully applied to a range of primary and secondary alcohols, yielding good to excellent results. orgsyn.orgresearchgate.net

Table 1: Benzylation of Representative Alcohols using 2-Benzyloxy-1-methylpyridinium Triflate

This table is representative of the types of transformations possible with this reagent and is based on findings from related studies.

| Alcohol Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Primary Alcohol | BnOPT, MgO, Toluene, 90°C | Benzyl Ether | Good to Excellent |

| Secondary Alcohol | BnOPT, MgO, Toluene, 90°C | Benzyl Ether | Good to Excellent |

| Tertiary Alcohol | BnOPT, MgO, Toluene, 90°C | Benzyl Ether | Variable |

Microwave-Assisted Benzyl Transfer Reactions

The integration of microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by dramatically reducing reaction times while often improving yields. Benzylation reactions using 2-benzyloxy-1-methylpyridinium triflate are no exception and translate smoothly from conventional heating to microwave irradiation. nih.gov

Under microwave heating, the benzylation of alcohols can be achieved in a matter of minutes, a significant reduction from the hours required with conventional heating methods. nih.gov This rapid heating is particularly advantageous for the benzylation of high-value, complex substrates where reaction efficiency is paramount. nih.gov The yields obtained under microwave conditions are typically good to excellent, comparable to or even surpassing those from traditional thermal methods. nih.gov Microwave irradiation has also been effectively used in other reactions involving benzylic alcohols, such as oxidation to the corresponding aldehydes or hydrolysis of related esters, highlighting the broad applicability of this energy source in the chemistry of benzyl compounds. rasayanjournal.co.inmatanginicollege.ac.inresearchgate.netresearchgate.net

Catalytic Enhancements (e.g., Tetra-n-butylammonium Iodide/Potassium Carbonate Systems)

The efficiency of etherification and esterification reactions can often be enhanced through the use of phase-transfer catalysts (PTCs). In the context of benzylation, a system comprising tetra-n-butylammonium iodide (TBAI) and potassium carbonate (K₂CO₃) has proven to be highly effective, particularly for the benzylation of phenolic groups. niscpr.res.in

This catalytic system significantly accelerates the reaction between a substrate and benzyl chloride in a solid-liquid biphasic system (K₂CO₃ being the solid base). niscpr.res.in The role of TBAI is to facilitate the transfer of the phenoxide or alkoxide ion from the solid or aqueous phase to the organic phase where the reaction with benzyl chloride occurs. This method has been shown to reduce reaction times for the benzylation of chelated phenolic groups from over 100 hours to just a few hours, providing nearly quantitative yields. niscpr.res.in

While directly applied to phenolic groups, the principle of using TBAI/K₂CO₃ is a general one for accelerating nucleophilic substitution reactions. pnu.ac.ir This system has been employed for various transformations, including the synthesis of esters, thioesters, and mixed carbonates, demonstrating its versatility. pnu.ac.irnih.gov The combination of a carbonate base and a quaternary ammonium (B1175870) iodide catalyst offers a mild, efficient, and practical procedure for forming ether and ester linkages. niscpr.res.inpnu.ac.ir

Radical Condensation Reactions of Benzylic Alcohols

Recent research has uncovered novel radical-based transformations of benzylic alcohols, moving beyond traditional ionic pathways. These reactions open new avenues for carbon-carbon bond formation.

Proposed Radical Pathway via Alkoxide and Radical Anion Intermediates

A notable development is the radical condensation reaction between benzylic alcohols and acetamides to produce 3-arylpropanamides, with water as the sole byproduct. rsc.orgresearchgate.net This transformation is typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), which is believed to play a dual role as both a base and a radical initiator. rsc.orgrsc.org

The proposed mechanism, supported by experimental evidence including trapping experiments and spectroscopic measurements, proceeds through a radical pathway. rsc.orgnih.govresearchgate.net The key steps are outlined as follows:

Deprotonation: The benzylic alcohol is first deprotonated by the base (KOtBu) to form the corresponding potassium alkoxide. rsc.org

Radical Anion Formation: A single electron transfer (SET) event generates the radical anion of the benzylic alcohol, which is the key intermediate. researchgate.netnih.gov The exact mechanism of this initiation is complex, but it is suggested that KOtBu may facilitate the abstraction of the α-hydrogen atom from the alkoxide, leading to the radical anion. rsc.orgdtu.dk

This radical pathway is distinct from previously assumed mechanisms like transition metal-catalyzed acceptorless dehydrogenation or Meerwein–Ponndorf–Verley/Oppenauer type pathways, especially when strong bases like KOtBu are used under inert atmospheres. nih.govdtu.dk

Carbon-Carbon Bond Formation through Coupling with Amide Enolates

Once the benzylic alcohol radical anion is formed, it engages in a carbon-carbon bond-forming step. In the condensation with acetamides, the base (KOtBu) also deprotonates the acetamide (B32628) to form its corresponding enolate. rsc.orgvanderbilt.edu

The core C-C bond formation occurs through the coupling of the benzylic alcohol radical anion with the amide enolate. rsc.orgresearchgate.net This is followed by a sequence of steps including elimination to form a cinnamamide (B152044) intermediate and subsequent reduction to yield the final 3-arylpropanamide product. rsc.org This pathway represents an innovative method for the α-alkylation of ketones or their derivatives, using benzylic alcohols as the alkylating agent under radical conditions. researchgate.net

Influence of Base and Atmospheric Conditions on Reaction Outcomes

The outcome of these radical condensation reactions is highly sensitive to the reaction conditions, particularly the choice of base and the nature of the atmosphere.

Influence of Base: The base is critical not only for generating the necessary alkoxide and enolate species but also for initiating the radical cascade. Potassium tert-butoxide has been identified as uniquely effective in many cases, serving as both a base and a radical initiator. rsc.orgnih.gov When KOtBu was replaced with sodium tert-butoxide (NaOtBu), the reaction still proceeded, though sometimes with lower yields or different selectivity, for instance, reducing the extent of dehalogenation in substrates containing halogen atoms. dtu.dk The absence of a strong base like KOtBu results in no reaction. dtu.dk

Influence of Atmosphere: The presence or absence of oxygen has a profound effect on the reaction pathway. The desired radical condensation to form 3-arylpropanamides must be conducted under an inert atmosphere. rsc.org If the reaction is performed under an atmosphere of air or pure dioxygen, or even with solvents that have not been properly degassed, the reaction outcome shifts dramatically. rsc.org In the presence of oxygen, a base-mediated aerobic oxidation of the benzyl alcohol occurs, leading to the formation of benzaldehyde (B42025) and the corresponding cinnamamide, rather than the saturated propanamide product. rsc.org This highlights the critical role of atmospheric control in directing the selectivity of these radical reactions.

Oxidation Pathways of Benzyl Alcohol Moieties

The oxidation of the secondary alcohol group in this compound to a ketone is a pivotal transformation. This can be achieved through several methods, including aerobic oxidation and photocatalytic approaches, which offer greener alternatives to traditional stoichiometric oxidants.

Aerobic oxidation utilizes molecular oxygen, often from ambient air, as the terminal oxidant, making it an environmentally sustainable method. rsc.orgacs.org The selective oxidation of benzyl alcohols to their corresponding aldehydes or ketones can be accomplished using various catalytic systems. researchgate.net

Catalysts based on palladium (Pd) supported on materials like carbon nitride-ceria composites have shown high activity and selectivity for the solvent-free aerobic oxidation of benzyl alcohol. rsc.org These catalysts can facilitate the reaction under relatively mild conditions and can often be reused multiple times without a significant drop in performance. rsc.org For instance, a Pd/CN/CeO₂ catalyst achieved a 77% yield of benzaldehyde from benzyl alcohol. rsc.org Similarly, bimetallic catalysts such as gold-ruthenium (Au-Ru) and gold-iridium (Au-Ir) supported on alumina (B75360) have demonstrated good activity and selectivity in the presence of a base like potassium carbonate (K₂CO₃). elsevierpure.com

Copper-based catalyst systems have also been developed for the aerobic oxidation of primary alcohols. A system using a mononuclear copper(II)-radical complex can selectively oxidize primary benzyl alcohols to aldehydes with approximately 60% yield at room temperature. nih.gov Another approach employs a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system, which effectively converts a range of benzyl alcohols to aldehydes using ambient air as the oxidant. acs.org The reaction mechanism involves the oxidation of the copper(I) species to a copper(II)-hydroxide species, which, along with TEMPO, facilitates the oxidation of the alcohol. acs.org

The choice of solvent and catalyst support can significantly influence the reaction's efficiency. For example, ZnO-MnCO₃ catalysts have been used for the selective oxidation of benzyl alcohol to benzaldehyde, with the catalytic performance depending on the zinc loading. conicet.gov.ar Apolar solvents, where oxygen solubility is higher, have been found to be more suitable for this particular reaction. conicet.gov.ar

Table 1: Comparison of Catalytic Systems for Aerobic Oxidation of Benzyl Alcohols

| Catalyst System | Support/Co-catalyst | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Carbon Nitride/Ceria | Benzyl alcohol | Achieved 77% benzaldehyde yield; catalyst reusable for six cycles. | rsc.org |

| Gold-Ruthenium (Au-Ru) / Gold-Iridium (Au-Ir) | Alumina | Benzyl alcohol | Good activity and selectivity in the presence of K₂CO₃. | elsevierpure.com |

| Copper(II)-Radical Complex | - | Primary benzyl alcohols | ~60% yield of corresponding aldehydes at 20°C. | nih.gov |

| Copper(I)/TEMPO | - | para-substituted benzyl alcohols | High conversion to aldehydes within 30-60 minutes at room temperature. | acs.org |

| ZnO-MnCO₃ | - | Benzyl alcohol | Up to 88% benzaldehyde yield; apolar solvents are more suitable. | conicet.gov.ar |

Photocatalysis presents another green and efficient method for the oxidation of benzyl alcohols, utilizing light to drive the chemical transformation. mdpi.com Various semiconductor materials, such as titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄), have been employed as photocatalysts. researchgate.netnih.gov

When a photocatalyst like TiO₂ is irradiated, it generates electron-hole pairs. The photogenerated holes can react with adsorbed benzyl alcohol molecules to form carbon radicals. researchgate.net These radicals can then be further oxidized to the corresponding carbonyl compound. The efficiency of this process can be enhanced by modifying the photocatalyst, for example, by depositing metal nanoparticles like iridium, which can suppress the recombination of electron-hole pairs and aid in the activation of molecular oxygen. researchgate.net

Visible-light-driven photocatalysis has been achieved using materials like gold nanoparticles on hydrotalcite, which exhibit localized surface plasmon resonance (LSPR) that enhances light absorption. mdpi.com In such systems, good conversion and high selectivity for benzyl alcohol oxidation have been reported. mdpi.com Similarly, cadmium sulfide (B99878) (CdS) quantum dots can photocatalyze the oxidation of benzyl alcohol with high selectivity for either benzaldehyde or C-C coupled products, depending on the reaction conditions. acs.org

Graphitic carbon nitride (g-C₃N₄) and its composites are also effective photocatalysts for the selective oxidation of benzyl alcohol to benzaldehyde under visible light. researchgate.netmdpi.com The efficiency of these systems can be improved by creating hybrids, for instance with carbon nanotubes (CNTs), which can enhance charge separation and the affinity of the substrate to the catalyst surface. mdpi.com Homogeneous photocatalytic systems, such as those using copper(II) chloride (CuCl₂) in certain solvents, can also achieve high conversion and selectivity for benzaldehyde under visible light. acs.org In these systems, molecular oxygen is involved in the regeneration of the catalyst rather than being directly incorporated into the final product. acs.org

Table 2: Overview of Photocatalytic Systems for Benzyl Alcohol Oxidation

| Photocatalyst | Light Source | Key Features | Reference |

|---|---|---|---|

| Iridium-modified TiO₂ | Ultraviolet | Suppresses electron-hole recombination and activates molecular oxygen. | researchgate.net |

| Gold nanoparticles on Hydrotalcite | Visible | Utilizes Localized Surface Plasmon Resonance (LSPR) for enhanced light absorption. | mdpi.com |

| Cadmium Sulfide (CdS) Quantum Dots | Visible | Selectivity can be tuned towards benzaldehyde or C-C coupled products. | acs.org |

| Graphitic Carbon Nitride (g-C₃N₄) | Visible | Effective metal-free photocatalyst for selective oxidation. | researchgate.net |

| Copper(II) Chloride (CuCl₂) | Visible | Homogeneous system with high conversion and selectivity in specific solvents. | acs.org |

Nucleophilic Substitution Reactions Involving Benzylic Chloride Derivatives

Benzylic halides, such as the chloride derivative of this compound, are highly susceptible to nucleophilic substitution reactions. ucalgary.ca This reactivity is attributed to the stability of the resulting benzylic carbocation, which is stabilized by resonance with the aromatic ring. doubtnut.comdoubtnut.com Consequently, secondary benzylic halides typically react through an Sₙ1 pathway. ucalgary.caquora.com The reactivity of benzyl chlorides can be influenced by substituents on the aromatic ring. nih.gov

The conversion of the hydroxyl group of this compound to a chloride creates a reactive intermediate. This benzylic chloride can then readily react with various nucleophiles to introduce different functional groups, a key step in the synthesis of diverse analogs.

Condensation with Phenethylamine (B48288) Derivatives

The ketone formed from the oxidation of this compound can undergo condensation reactions with phenethylamine derivatives. nih.govresearchgate.net These reactions typically involve the formation of an imine intermediate through the reaction of the carbonyl group with the primary or secondary amine of the phenethylamine derivative. latech.eduwikipedia.org This imine can then be reduced to form a new carbon-nitrogen bond, leading to more complex molecules. This synthetic strategy is a common approach for constructing the carbon-nitrogen backbone found in many pharmaceutical compounds. The reaction conditions, such as pH and temperature, can significantly influence the outcome and yield of the condensation product. nih.gov

Stereoselective Synthesis and Chiral Control in Derivatives

The synthesis of specific stereoisomers of derivatives of this compound is crucial, as different enantiomers can have distinct biological activities. researchgate.net The asymmetric reduction of a prochiral ketone, such as the one derived from the oxidation of this compound, is a primary method for achieving chiral control. rsc.orgnih.gov

This transformation can be accomplished using various catalytic systems. wikipedia.org Chiral oxazaborolidine catalysts, often used in conjunction with a stoichiometric reducing agent like borane, are effective for the enantioselective reduction of a wide range of ketones. wikipedia.orgmdpi.com The mechanism involves the formation of a complex between the catalyst and the ketone, which directs the hydride attack to one face of the carbonyl group. researchgate.net

Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral ligands, are also widely used for asymmetric hydrogenation. google.com For example, a practical asymmetric synthesis of (R)-(-)-phenylephrine hydrochloride has been achieved using a rhodium complex with a chiral phosphine (B1218219) ligand. google.com Biocatalysis, using whole cells or isolated enzymes like short-chain dehydrogenases/reductases, offers another route to optically pure alcohols. researchgate.netnih.gov These enzymatic reductions often proceed with high enantioselectivity under mild conditions. researchgate.net

Table 3: Methods for Stereoselective Synthesis of Chiral Alcohols

| Method | Catalyst/Reagent | Key Principle | Reference |

|---|---|---|---|

| Catalytic Asymmetric Reduction | Chiral Oxazaborolidines | Directs hydride attack to a specific face of the prochiral ketone. | wikipedia.orgmdpi.com |

| Asymmetric Hydrogenation | Rhodium/Ruthenium with Chiral Ligands | Catalytic transfer of hydrogen to produce a specific enantiomer. | google.com |

| Biocatalysis | Dehydrogenases/Reductases | Enzymatic reduction of the ketone to a single enantiomer of the alcohol. | researchgate.net |

| Kinetic Resolution | (R,R)-SalenCo(III)OAc complex | Resolves a racemic mixture by selectively reacting with one enantiomer. | epa.gov |

Formation and Management of Synthetic Byproducts and Impurities

In any multi-step synthesis, the formation of byproducts and impurities is a significant concern that can affect the purity and quality of the final product. symeres.com In the synthesis of derivatives of this compound, impurities can arise from various sources, including side reactions, incomplete reactions, or degradation of intermediates and the final product. veeprho.comveeprho.com

For instance, in the synthesis of phenylephrine (B352888), a related compound, impurities can include byproducts from the synthetic route, degradation products, and residual solvents. veeprho.com One identified impurity in phenylephrine hydrochloride synthesis is 2-(N-benzyl methylamino)-1-(3-hydroxyphenyl) ethanol, which can be formed as a side-product. google.com

The control of impurities is a critical aspect of pharmaceutical manufacturing. veeprho.com This involves a comprehensive strategy that includes:

Material Control: Ensuring the purity of starting materials and reagents. veeprho.compropharmagroup.com

Process Control: Monitoring and controlling reaction conditions to minimize the formation of impurities. veeprho.com

Purification: Employing effective purification techniques, such as crystallization or chromatography, to remove impurities from the final product. researchgate.netnih.gov

Analytical Monitoring: Using analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect, identify, and quantify impurities throughout the manufacturing process. nih.govregistech.com

Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on acceptable levels of impurities in drug substances. nih.gov The proactive identification and control of impurities early in the development process can prevent complications at later, more costly stages. registech.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through various NMR experiments, detailed information about the chemical environment, connectivity, and spatial relationships of atoms within alpha-methyl-(3-benzyloxy)benzyl alcohol can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to exhibit characteristic signals corresponding to its different proton groups.

Based on analogous compounds like 1-(m-tolyl)ethan-1-ol, the expected chemical shifts (δ) for the protons of this compound in a solvent like deuterochloroform (CDCl₃) are as follows: a doublet for the methyl protons (CH₃) around 1.49 ppm, a quartet for the methine proton (CH) adjacent to the hydroxyl group around 4.87 ppm, a singlet for the benzylic methylene (B1212753) protons (OCH₂) of the benzyl (B1604629) group, and a series of multiplets in the aromatic region (approximately 7.08-7.40 ppm) for the protons on both the phenyl and benzyloxy rings. rsc.org The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. rsc.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.50 | Doublet | ~6.3 |

| OH | Variable | Broad Singlet | - |

| CH | ~4.90 | Quartet | ~6.6 |

| OCH₂ | ~5.10 | Singlet | - |

| Aromatic H | ~6.90 - 7.45 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak.

Drawing parallels with similar structures, the methyl carbon (CH₃) is expected to resonate at approximately 25.1 ppm. rsc.org The methine carbon (CH-OH) would likely appear around 70.4 ppm. rsc.org The benzylic methylene carbon (OCH₂) of the benzyl group would have a chemical shift in the region of 70 ppm. The aromatic carbons would produce a series of signals between approximately 113 and 159 ppm, with the carbon bearing the benzyloxy group (C-O) appearing further downfield.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| CH-OH | ~70 |

| OCH₂ | ~70 |

| Aromatic CH | ~113 - 130 |

| Aromatic C (quaternary) | ~137 - 159 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a cross-peak would be expected between the methyl protons (CH₃) and the methine proton (CH), confirming their connectivity. Correlations between the aromatic protons on each ring would also be observed, helping to assign their specific positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to. The HMQC or HSQC spectrum would link the ¹H signals of the methyl, methine, and methylene groups to their corresponding ¹³C signals, providing unambiguous assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, NOESY could reveal through-space interactions between the protons of the benzyl group and the protons on the adjacent phenyl ring, helping to determine the preferred conformation of the molecule in solution.

Distortionless Enhancement by Polarization Transfer (DEPT-135)

The DEPT-135 experiment is a valuable tool for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed. For this compound, the DEPT-135 spectrum would show a positive signal for the methyl carbon (CH₃) and the methine carbon (CH), as well as the aromatic CH carbons. A negative signal would be observed for the benzylic methylene carbon (OCH₂). This information, combined with the broadband ¹³C NMR spectrum, allows for the definitive assignment of each type of carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like alcohols. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₅H₁₆O₂, the calculated monoisotopic mass is 228.1150 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 229.1223. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺, might also be observed.

Fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (H₂O) from the protonated molecule. Another likely fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or related fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS is used to verify its molecular formula, C15H16O2. This technique measures the mass-to-charge ratio (m/z) to four or more decimal places, which is precise enough to distinguish between compounds with the same nominal mass but different elemental formulas.

The expected exact mass for the molecular ion [M]+ is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). An experimentally determined mass that matches this theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₆O₂ |

| Calculated Exact Mass ([M]⁺) | 228.11503 u |

| Molecular Weight (Average) | 228.2863 g/mol |

This table presents the key mass values for this compound, central to its characterization by HRMS.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most distinct feature in the IR spectrum of an alcohol is the strong and broad absorption band corresponding to the O-H stretching vibration, which typically appears in the 3400-3300 cm⁻¹ region. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. Another key indicator for an alcohol is the C-O stretching vibration, which is expected near 1000 cm⁻¹. libretexts.org

The presence of the benzyl ether and the aromatic rings gives rise to several other characteristic absorptions. These include C-H stretching vibrations for the aromatic rings and the alkyl portions of the molecule, as well as C=C stretching absorptions within the aromatic rings around 1600-1500 cm⁻¹. researchgate.net

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretch, H-bonded | 3400 - 3300 (strong, broad) |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Alkyl (C-H) | Stretch | 3000 - 2850 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 |

| Alcohol (C-O) | Stretch | ~1075 - 1000 |

This table summarizes the principal infrared absorption frequencies anticipated for the functional groups present in this compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound after its synthesis and for the assessment of its stereochemical purity.

Flash column chromatography is a standard and efficient method for purifying organic compounds from reaction mixtures. For this compound, this technique is typically employed to isolate the product from unreacted starting materials or byproducts. The separation is based on the differential partitioning of the components between a solid stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase.

Due to the presence of a polar hydroxyl group and a moderately polar ether linkage, this compound is a polar compound. A typical mobile phase for its purification would involve a solvent system such as a gradient of ethyl acetate (B1210297) in hexane. Less polar impurities elute from the column first, followed by the desired alcohol. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

The carbon atom bonded to the hydroxyl and methyl groups in this compound is a chiral center. This means the compound can exist as a pair of non-superimposable mirror images, or enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral stationary phase. This results in different retention times for the (R)- and (S)-enantiomers, allowing them to be resolved into two separate peaks. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated from the areas of the two peaks. A similar methodology has been successfully applied to determine the enantiomeric excess of related chiral intermediates in the synthesis of pharmaceuticals. nih.gov This analytical method is crucial for applications where stereochemical purity is essential.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample of a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves to confirm the empirical formula and provides a robust measure of the compound's purity.

For this compound, with the molecular formula C15H16O2, the theoretical elemental composition can be precisely calculated. A close agreement between the experimental and calculated values is a standard requirement for the characterization of a newly synthesized compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Composition (%) |

| Carbon | C | 12.011 | 228.2863 | 78.92% |

| Hydrogen | H | 1.008 | 228.2863 | 7.06% |

| Oxygen | O | 15.999 | 228.2863 | 14.02% |

This table outlines the theoretical elemental composition of this compound, which is used as a benchmark for experimental results from elemental analysis.

Rational Design and Structural Modification Strategies for Derivatives

Principles of Derivatization for Enhanced Research Utility

Derivatization is a key strategy for modifying a molecule to enhance its utility in research, for instance by improving its detectability in analytical systems or altering its properties for specific assays. mdpi.com For alpha-Methyl-(3-benzyloxy)benzyl alcohol, several principles guide the creation of useful derivatives.

The primary sites for derivatization are the secondary hydroxyl group and the two aromatic rings. The hydroxyl group can be converted into esters or ethers. libretexts.org Esterification with chromophoric or fluorophoric acyl chlorides can introduce a tag for enhanced detection in techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov For example, derivatization with benzoyl chloride introduces a UV-active phenyl group, facilitating analysis. libretexts.org Silylation, converting the alcohol to a silyl (B83357) ether (e.g., with a tert-butyldimethylsilyl group), increases the molecule's volatility and thermal stability, which is advantageous for Gas Chromatography (GC) analysis. libretexts.orgyoutube.com

Alkylation to form new ethers is another strategy. libretexts.org These modifications can significantly alter properties like solubility, lipophilicity, and metabolic stability, which are crucial for pharmacological studies. The goal of such derivatization is often to create a molecule with improved analytical characteristics or to serve as a pro-drug, which is converted to the active form in vivo.

Impact of Aromatic Substituents on Chemical Reactivity and Biological Activity

The electronic nature of substituents on an aromatic ring profoundly influences the molecule's reactivity, particularly in electrophilic substitution reactions. lumenlearning.comlibretexts.orgstudymind.co.uk In this compound, the parent structure contains a benzyloxy group at the meta position of the main benzene (B151609) ring. This ether group acts as an electron-donating group through resonance, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions (carbons 2, 4, and 6). studymind.co.ukchemistry.coach

Introducing additional substituents can either enhance or diminish this reactivity.

Electron-Donating Groups (EDGs) : Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) further activate the aromatic ring, increasing the rate of electrophilic substitution. studymind.co.uk

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) deactivate the ring by withdrawing electron density, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com

The position of these substituents also dictates their effect. For instance, the reactivity of the benzyloxy group itself can be modulated by placing substituents on its own phenyl ring. An EDG on the benzyloxy's ring would enhance its electron-donating capacity, while an EWG would reduce it. These modifications are crucial for fine-tuning the electronic properties of the molecule, which can in turn affect its biological activity by altering binding affinities to target proteins or modifying its metabolic profile.

Table 1: Predicted Impact of Hypothetical Substituents on Aromatic Ring Reactivity

| Substituent (R) Position | Substituent Type | Predicted Effect on Ring Reactivity | Preferred Position of Further Substitution |

|---|---|---|---|

| C4 (para to alcohol) | -NO₂ (EWG) | Deactivation | Meta to the new substituent (C2, C6) |

| C4 (para to alcohol) | -OCH₃ (EDG) | Activation | Ortho to the new substituent (C3, C5) |

| C2 (ortho to alcohol) | -Cl (EWG/o,p-director) | Deactivation | Para to the new substituent (C4, C6) |

| C4' (on benzyloxy ring) | -NO₂ (EWG) | Reduces donating ability of ether | Ortho/Para to benzyloxy group (C2, C4, C6) |

| C4' (on benzyloxy ring) | -OCH₃ (EDG) | Enhances donating ability of ether | Ortho/Para to benzyloxy group (C2, C4, C6) |

Strategic Functional Group Incorporation and Modification

Beyond simply adding substituents, the existing functional groups of this compound can be strategically modified or replaced to create derivatives with novel properties.

One of the most common modifications of a secondary benzylic alcohol is its oxidation to the corresponding ketone. nih.gov This transformation from an alcohol to a 3-benzyloxyacetophenone derivative changes the molecule's geometry, polarity, and hydrogen-bonding capability. This can be achieved using a variety of oxidizing agents. nih.govorganic-chemistry.org

Another key strategic modification is the cleavage of the benzyl (B1604629) ether. The benzyloxy group is often used as a protecting group for phenols in organic synthesis because it is stable under many conditions but can be removed when needed. organic-chemistry.orgorganic-chemistry.org Cleavage, typically via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), unmasks the phenolic hydroxyl group. organic-chemistry.orgacs.org This creates a new derivative, 1-(3-hydroxyphenyl)ethan-1-ol, with drastically different acidity, polarity, and potential for biological interactions compared to the parent compound. The presence of a phenol (B47542) opens up new avenues for derivatization, such as reactions specific to phenols.

Incorporating new functional groups can be achieved through electrophilic aromatic substitution, guided by the directing effects of the existing benzyloxy group. For example, nitration or halogenation would primarily occur at the positions ortho and para to the ether linkage. studymind.co.uk

Chemoselective Transformations in Complex Molecular Architectures

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. This is a critical consideration when modifying a molecule like this compound, which possesses multiple reactive sites.

Key chemoselective transformations include:

Selective Oxidation of the Alcohol : It is possible to selectively oxidize the secondary alcohol to a ketone without affecting the benzyl ether or the aromatic rings. Mild, selective oxidation systems, such as those using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst, can achieve this transformation efficiently. organic-chemistry.orgacs.org Such methods are designed to avoid overoxidation or cleavage of other sensitive parts of the molecule. nih.govacs.org

Selective Cleavage of the Benzyl Ether : The benzyl ether can be selectively cleaved while leaving the secondary alcohol intact. While catalytic hydrogenolysis is a common method, it can sometimes also reduce other groups. acs.org Alternative methods, such as oxidative debenzylation, can offer different selectivity profiles. organic-chemistry.org For instance, certain reagents can remove a p-methoxybenzyl (PMB) ether in the presence of a benzyl ether, highlighting the subtle differences that can be exploited for chemoselectivity. acs.org

Reactions of the Aromatic Ring : Electrophilic substitution on the more activated benzene ring (the one with the benzyloxy group) can be performed while leaving the other phenyl ring (of the benzyloxy group) untouched, provided the reaction conditions are controlled carefully.

The ability to perform these transformations selectively is fundamental to the rational design of complex derivatives, allowing for the precise construction of molecules with desired functionalities for advanced research applications.

Table 2: Summary of Potential Chemoselective Transformations

| Target Functional Group | Transformation | Example Reagents/Conditions | Unaffected Functional Groups |

|---|---|---|---|

| Secondary Alcohol | Oxidation to Ketone | TEMPO, NaOCl acs.org | Benzyl Ether, Aromatic Rings |

| Benzyl Ether | Cleavage to Phenol | H₂, Pd/C organic-chemistry.orgacs.org | Secondary Alcohol (typically) |

| Secondary Alcohol | Esterification | Acyl Chloride, Pyridine | Benzyl Ether, Aromatic Rings |

| Aromatic Ring (main) | Nitration | HNO₃, H₂SO₄ | Secondary Alcohol, Benzyl Ether |

Applications of Alpha Methyl 3 Benzyloxy Benzyl Alcohol in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Organic Molecules

The compound alpha-methyl-(3-benzyloxy)benzyl alcohol serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. chemimpex.comresearchgate.netorganic-chemistry.org Its bifunctional nature—containing both a reactive secondary alcohol and a stable benzyl (B1604629) ether—allows for sequential and site-selective modifications. The alcohol group can undergo a variety of transformations, such as oxidation to a ketone or conversion into a better leaving group, enabling the introduction of new functional groups. researchgate.net Concurrently, the benzyloxy group at the meta-position provides a stable yet ultimately cleavable handle, which is crucial in multi-step syntheses where protecting group strategies are paramount. Researchers can leverage this structure to develop novel compounds with potential applications in various fields, including materials science and medicinal chemistry. chemimpex.com

Intermediate in the Production of Specialty Chemicals

In the chemical industry, this compound functions as a key intermediate in the synthesis of specialty chemicals. chemimpex.com These are compounds produced for specific, high-value applications. The unique substitution pattern of the aromatic ring, combined with the chiral center at the benzylic alcohol, makes it a precursor for molecules with tailored electronic and steric properties. Its role as an intermediate is particularly significant in the development of new pharmaceutical agents and materials where precise molecular architecture is essential for function. chemimpex.com

Role in Protecting Group Chemistry

The benzyl ether within this compound is one of the most fundamental and widely used protecting groups for hydroxyl functions in organic synthesis. orgsyn.orglibretexts.org Its stability across a broad spectrum of reaction conditions, coupled with the numerous methods available for its removal, underscores its versatility. orgsyn.org

Benzyl ethers are prized for their robustness, tolerating both strongly acidic and basic conditions where other protecting groups might fail. orgsyn.orgorganic-chemistry.org They are stable to many nucleophilic and organometallic reagents, as well as some oxidizing and reducing agents. uwindsor.ca

The formation of benzyl ethers can be achieved through several methods. The classical Williamson ether synthesis, involving the reaction of an alkoxide with benzyl bromide, is a common approach, though it requires basic conditions. orgsyn.orgorganic-chemistry.org For substrates that are sensitive to base, benzyl ethers can be formed under acidic conditions using benzyl trichloroacetimidate (B1259523). organic-chemistry.org To circumvent both strongly acidic or basic promoters, modern reagents have been developed that allow for benzylation under neutral conditions. One such example is 2-benzyloxy-1-methylpyridinium triflate, a stable salt that transfers a benzyl group to an alcohol upon mild heating. nih.govd-nb.info Another approach involves the in situ formation of the active benzylation reagent from 2-benzyloxypyridine and methyl triflate, buffered by magnesium oxide to maintain neutrality. d-nb.infobeilstein-journals.org

Table 1: Comparison of Benzyl Ether Formation Methods

| Method | Reagents | Conditions | Key Advantage |

|---|---|---|---|

| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Benzyl Halide | Basic | Widely applicable and established method. organic-chemistry.org |

| Acid-Catalyzed | Alcohol, Benzyl Trichloroacetimidate, Acid Catalyst (e.g., TfOH) | Acidic | Suitable for base-sensitive substrates. orgsyn.orgorganic-chemistry.org |

| Neutral (Pre-formed Reagent) | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Neutral, Heat | Avoids both strong acids and bases. nih.govd-nb.info |

The removal of the benzyl group is a critical step, and several reliable methods exist, each with its own advantages and substrate compatibility. organic-chemistry.org

Palladium-Catalyzed Hydrogenation: This is the most common method for cleaving benzyl ethers. organic-chemistry.orgnih.gov The reaction typically involves treating the benzylated compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.com The process, known as hydrogenolysis, results in the regeneration of the alcohol and the formation of toluene (B28343) as a byproduct. organic-chemistry.orgjk-sci.com While generally efficient, this method can be complicated by the saturation of other reducible functional groups, such as alkenes or alkynes, and sometimes even the aromatic rings of other protecting groups. chemrxiv.orgresearchgate.net To prevent unwanted side reactions, catalyst pre-treatment or the use of hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.orgchemrxiv.org The quality and properties of the Pd/C catalyst, such as particle size and oxidation state, can significantly impact the reaction's efficiency and selectivity. nih.gov

Oxidative Cleavage: For molecules containing functional groups incompatible with catalytic hydrogenation (e.g., azides, alkenes), oxidative methods provide a valuable alternative. researchgate.netmpg.de Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers, particularly those with electron-donating substituents like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov Recent advancements have shown that even simple benzyl ethers can be removed efficiently with DDQ under visible light irradiation, rendering them temporary protecting groups compatible with a wider range of functionalities. researchgate.netmpg.de This photochemical approach can reduce reaction times from hours to minutes, especially when implemented in a continuous-flow system. mpg.de Other oxidative systems, such as those using oxoammonium salts, can also cleave benzylic ethers to yield the corresponding alcohol and an aromatic aldehyde. researchgate.net

Photoremovable Groups: The concept of photoremovable protecting groups (PPGs) offers precise spatial and temporal control over the deprotection process. acs.orgnih.gov While a standard benzyl group is not photolabile, substituted analogues, such as the 2-nitrobenzyl group, are designed to be cleaved upon UV irradiation. organic-chemistry.orgacs.org Photolysis of these groups generates reactive intermediates that lead to the release of the alcohol. acs.org This technique is particularly powerful in biochemistry and materials science, where the ability to trigger a reaction at a specific time and location is crucial. rsc.org Other photoremovable systems for alcohols have been developed, including those based on p-hydroxyphenacyl groups and 9-phenyl-9-tritylone, which can be triggered by light to release the protected alcohol. acs.orgrsc.org

Table 2: Overview of Benzyl Ether Deprotection Strategies

| Strategy | Typical Reagents | Conditions | Advantages & Considerations |

|---|---|---|---|

| Palladium-Catalyzed Hydrogenation | H₂, Pd/C | Neutral, Room Temperature | Highly common and efficient; incompatible with reducible groups like alkenes and alkynes. organic-chemistry.orgnih.govchemrxiv.org |

| Oxidative Cleavage | DDQ, t-BuONO | Visible Light Irradiation | Mild; orthogonal to hydrogenation; good for sensitive substrates. researchgate.netmpg.de |

Development of Novel Materials with Tailored Properties

The incorporation of this compound and its derivatives into polymeric structures or other macromolecular assemblies can lead to the development of novel materials. The benzylic alcohol provides a point for polymerization or grafting onto existing polymer backbones. The benzyloxy group can impart specific properties such as thermal stability or can be used as a latent functional group, which can be deprotected after material formation to introduce hydroxyl groups, thereby altering the material's surface properties, such as hydrophilicity or sites for further functionalization. orgsyn.org

Reagents for Specific Chemical Transformations

Beyond its role as a building block, this compound can act as a reagent in specific transformations. nih.gov For instance, the secondary alcohol can be oxidized to the corresponding ketone, 1-(3-(benzyloxy)phenyl)ethan-1-one, which is itself a useful synthetic intermediate. This transformation is a fundamental step in many synthetic pathways. researchgate.net Furthermore, the chiral nature of the alcohol allows it to be used as a starting material for the synthesis of enantiomerically pure compounds, which are of high importance in the pharmaceutical industry.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Other Names / Abbreviations |

|---|---|

| This compound | 1-(3-(Benzyloxy)phenyl)ethan-1-ol |

| Benzyl bromide | (Bromomethyl)benzene |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |

| 2-benzyloxy-1-methylpyridinium triflate | BnOPT |

| 2-nitrobenzyl alcohol | - |

| Benzyl trichloroacetimidate | - |

| Toluene | - |

| 1,4-cyclohexadiene | - |

| p-methoxybenzyl ether | PMB ether |

| p-hydroxyphenacyl | pHP |

| 9-phenyl-9-tritylone | PTO |

| 1-(3-(benzyloxy)phenyl)ethan-1-one | - |

| Methyl triflate | Trifluoromethanesulfonic acid methyl ester |

Emerging Research Paradigms and Future Directions

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly integral to the synthesis of fine chemicals and pharmaceutical intermediates. For a molecule such as alpha-methyl-(3-benzyloxy)benzyl alcohol, which contains a chiral center and a benzyl (B1604629) ether linkage, sustainable methodologies aim to reduce waste, minimize energy consumption, and avoid hazardous reagents, often by leveraging advanced catalytic and engineering solutions.

Flow chemistry, or continuous flow processing, represents a significant shift from traditional batch synthesis. rsc.org In this paradigm, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This technology offers numerous advantages for the synthesis of chiral alcohols and related structures. rsc.orgnih.gov

Key benefits of flow chemistry that could be applied to the synthesis of this compound include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling potentially reactive intermediates or exothermic reactions.

Improved Efficiency and Yield: Superior heat and mass transfer lead to faster reaction times and often higher product yields. nih.gov

Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing multiple reactor lines, avoiding the complex challenges of scaling up batch reactors.

For instance, the asymmetric reduction of a precursor ketone to form the chiral alcohol center of this compound could be performed using a packed-bed reactor containing a chiral catalyst. encyclopedia.pub Similarly, the etherification step to introduce the benzyloxy group could be streamlined in a flow system. Researchers have successfully used flow processes for dynamic kinetic resolution (DKR) of racemic alcohols, a technique that combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, achieving high yields and excellent enantiomeric excess for various chiral alcohols. encyclopedia.pubmdpi.com Such a process could theoretically be adapted to produce a single enantiomer of the target compound with high efficiency and sustainability. mdpi.com

Nanocatalysis is at the forefront of green chemistry, offering catalysts with exceptionally high surface-area-to-volume ratios, leading to enhanced reactivity and efficiency. Hybrid nanocatalysts, which combine the properties of different materials (e.g., metal nanoparticles on a support like silica (B1680970), carbon, or a polymer), are particularly promising.

For the synthesis of this compound, two key transformations could be targeted by hybrid nanocatalysts:

Asymmetric Reduction of the Prochiral Ketone: The creation of the chiral alcohol is a critical step. Research has shown that iron nanoparticles functionalized with chiral ligands can effectively catalyze the asymmetric transfer hydrogenation of ketones, providing a non-precious metal alternative to traditional ruthenium or rhodium catalysts. nih.govwikipedia.org This approach aligns with green chemistry goals by using more abundant and less toxic metals.

Ether Synthesis: The formation of the benzyl ether bond could also be facilitated by nanocatalysts designed to promote C-O bond formation under milder conditions than traditional methods like the Williamson ether synthesis, which often requires strong bases and harsh conditions.

The advantages of using hybrid nanocatalysts include their high efficiency and, crucially, their potential for recovery and reuse over multiple reaction cycles, which significantly reduces cost and waste. encyclopedia.pub

Computational Chemistry and Molecular Modeling Applications

In silico techniques have become indispensable in modern chemical research, allowing scientists to predict molecular properties and interactions before undertaking costly and time-consuming laboratory experiments. cambridge.org For a compound like this compound, computational tools can provide deep insights into its potential biological activity and pharmacokinetic profile.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor or enzyme. researchgate.netfrontiersin.org This technique is fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

For this compound, docking studies could be performed to screen it against various known biological targets. frontiersin.org The process involves:

Generating a 3D model of the compound.

Obtaining the crystal structure of a target protein from a database.

Using a docking program (e.g., AutoDock Vina) to simulate the binding of the compound into the active site of the protein. frontiersin.orgukm.my

The program calculates a "docking score," which estimates the binding affinity, and provides a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues. ukm.my Studies on structurally similar benzimidazole (B57391) and benzyl derivatives have used this approach to predict their potential as inhibitors for enzymes like kinases or cyclooxygenases. ukm.myscirp.org Such analyses could reveal potential therapeutic applications for this compound and guide the design of more potent analogues. nih.gov

Before a compound can be considered for therapeutic use, its ADME properties (Absorption, Distribution, Metabolism, and Excretion) must be evaluated. rsc.org In silico ADME prediction models use a molecule's structure to estimate these properties, helping to identify potential liabilities early in the development process. cambridge.org

For this compound, various ADME parameters can be predicted using web-based platforms like SwissADME or pkCSM. nih.govacs.org

Interactive Table: Predicted ADME Properties Below is a table of representative ADME properties that can be computationally predicted and are crucial for evaluating a compound's drug-likeness.

| Property Category | Parameter | Predicted Value/Classification | Importance |

| Absorption | Human Intestinal Absorption (HIA) | % Absorbed | Predicts how well the compound is absorbed from the gut. acs.org |

| Caco-2 Permeability | log Papp (cm/s) | An in vitro model for predicting intestinal permeability. | |

| P-glycoprotein Substrate | Yes/No | Predicts if the compound is likely to be removed from cells by efflux pumps. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | logBB | Predicts whether the compound can cross into the central nervous system. |

| Plasma Protein Binding | % Bound | Affects the amount of free compound available to exert its biological effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor (for various isoforms like 1A2, 2C9, 2D6, 3A4) | Predicts potential drug-drug interactions. acs.org |

| Excretion | Total Clearance | log(ml/min/kg) | Estimates the rate at which the compound is removed from the body. |

| Toxicity | AMES Toxicity | Toxic/Non-toxic | Predicts mutagenic potential. acs.org |

| hERG I Inhibition | Yes/No | Predicts risk of cardiac toxicity. acs.org |

These in silico predictions for this compound would provide a comprehensive profile of its potential behavior in the body, flagging potential issues and guiding further experimental work. rsc.orgnih.gov

Advancements in Analytical Techniques for Complex Mixtures

The analysis of chemical compounds, particularly from complex reaction mixtures or biological samples, requires powerful separation and detection methods. acs.org Given that this compound is a chiral compound, the ability to separate its enantiomers is critical, as they may have different biological effects. selvita.com

Advanced chromatographic techniques are essential for this purpose. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a cornerstone of modern analytical chemistry. researchgate.netresearchgate.net UHPLC systems use columns with smaller particles (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net When coupled with a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF analyzer, it allows for the precise mass determination of the compound and its fragments, confirming its identity even in a complex matrix. acs.org

For chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to normal-phase HPLC. wikipedia.orgrsc.org SFC uses supercritical carbon dioxide as the main component of the mobile phase, which is non-toxic and reduces the consumption of organic solvents. selvita.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid separations, often with better resolution of enantiomers on chiral stationary phases (CSPs) than HPLC. chromatographyonline.comnumberanalytics.com Polysaccharide-based CSPs are widely used in SFC for their broad applicability in separating chiral molecules. nih.govphenomenex.com The combination of SFC with MS provides a fast, sensitive, and sustainable method for the analysis and purification of chiral compounds like this compound. chromatographyonline.com

Potential for Novel Therapeutic Agent Development and Drug Repurposing

The unique structural characteristics of this compound position it as a valuable intermediate compound in the field of medicinal chemistry and pharmaceutical development. chemimpex.com Its architecture, featuring a benzyloxy group, a methyl group, and a benzyl alcohol moiety, offers a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com

Research indicates that this compound serves as a key building block in the organic synthesis pathways aimed at creating novel pharmaceutical agents. chemimpex.com While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, its utility is noted in the development of compounds targeting a range of therapeutic areas. Notably, it has been identified as an intermediate in the synthesis of agents for neurological disorders, with its structure potentially contributing to enhanced drug efficacy and specificity. chemimpex.com The structural attributes of molecules derived from this alcohol may also lead to improved bioavailability and more favorable pharmacokinetic profiles in new drug formulations. chemimpex.com

The concept of drug repurposing, where an existing compound is investigated for new therapeutic uses, is a significant strategy in modern pharmacology. While direct research on repurposing this compound itself is not prominent, its role as a synthetic intermediate suggests a potential for its derivatives to be explored in this context. The synthesis of analogues and related compounds using this alcohol as a starting material could lead to the discovery of new activities for known drug classes. For instance, a related class of compounds, m-acyloxy-α-[(methylamino)methyl]benzyl alcohols, has been synthesized to act as prodrugs for phenylephrine (B352888), indicating a utility in developing new forms of adrenergic agents. nih.govgoogle.com This highlights the potential for creating novel derivatives with tailored properties for a variety of therapeutic targets.

The following table summarizes the key areas of potential therapeutic development related to this compound:

| Area of Therapeutic Development | Potential Role of this compound | Supporting Evidence/Rationale |

|---|---|---|

| Novel Drug Synthesis | Serves as a key intermediate and building block for complex pharmaceutical molecules. chemimpex.com | Its versatile chemical structure allows for the creation of diverse derivatives. chemimpex.com |

| Neurological Disorders | Potential intermediate for therapeutic agents targeting neurological conditions. chemimpex.com | Its structural features may enhance the specificity and efficacy of neurological drugs. chemimpex.com |

| Improved Drug Formulations | Its derivatives may offer enhanced bioavailability and efficacy. chemimpex.com | The molecular structure can be modified to improve pharmacokinetic properties. chemimpex.com |